REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8](O)[CH3:9])[C:3]=1[OH:11]>CO.[Pd]>[CH2:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[OH:11])[CH3:9]
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)C(C)O)O
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.85 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred under a balloon of H2 for 6 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
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Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to a yellow oil (1.35 g, 87%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |